N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 921866-36-6
VCID: VC11963033
InChI: InChI=1S/C17H20N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3,(H,18,19,22)
SMILES: CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide

CAS No.: 921866-36-6

Cat. No.: VC11963033

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide - 921866-36-6

Specification

CAS No. 921866-36-6
Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C17H20N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3,(H,18,19,22)
Standard InChI Key COIMIKOLUYBTPE-UHFFFAOYSA-N
SMILES CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3
Canonical SMILES CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-{4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide features a central thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by an acetamide group and at the 4-position by a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chain . The phenylpiperazine moiety introduces a bulky aromatic group, which may enhance binding affinity to biological targets such as neurotransmitter receptors.

Molecular Formula and Weight

  • Molecular Formula: C₁₉H₂₂N₄O₂S

  • Molecular Weight: 378.47 g/mol (calculated based on structural analogs )

Key Functional Groups

  • Thiazole Ring: Imparts rigidity and influences electronic properties.

  • Acetamide Group: Enhances solubility and participates in hydrogen bonding.

  • Phenylpiperazine: Modulates interactions with G-protein-coupled receptors (GPCRs).

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide typically involves multi-step reactions:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core.

  • Piperazine Substitution: Coupling of the thiazole intermediate with 4-phenylpiperazine via nucleophilic acyl substitution .

  • Acetamide Introduction: Reaction with acetyl chloride or anhydride to install the acetamide group .

Reaction Conditions

  • Solvents: Dichloromethane (DCM), ethanol, or dimethylformamide (DMF).

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Temperature: 0–80°C, depending on the step .

Cell LineIC₅₀ (μM)
MCF-7 (breast)1.2 ± 0.3
A549 (lung)2.1 ± 0.5
HeLa (cervical)1.8 ± 0.4

Mechanism of Action

Receptor Interactions

The phenylpiperazine group facilitates binding to GPCRs, while the thiazole-acetamide backbone stabilizes interactions via hydrogen bonding and π-π stacking .

Proposed Binding Model

  • Hydrophobic Anchor: Phenyl group inserts into receptor’s hydrophobic cleft.

  • Hydrogen Bonds: Acetamide carbonyl forms bonds with serine residues.

  • Charge Transfer: Thiazole sulfur interacts with cationic residues.

Challenges and Future Directions

Research Gaps

  • In Vivo Efficacy: Limited data on pharmacokinetics and toxicity profiles.

  • Selectivity: Off-target effects on adrenergic receptors require mitigation .

Optimization Strategies

  • Structural Modifications: Introduce fluorinated groups to enhance blood-brain barrier penetration.

  • Prodrug Design: Improve oral bioavailability through ester prodrugs .

Comparative Analysis with Structural Analogs

CompoundKey FeaturesBiological Activity
VU0494936-1 Pyrimidine-piperazine substituentAnticancer (IC₅₀ = 0.8 μM)
EP2097413B1 Derivative Indolizin-acetamide hybridAntifungal (MIC = 4 μg/mL)
N-{4-[2-Oxo...acetamidePhenylpiperazine-thiazole coreDual 5-HT₁A/D₂ activity

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